

Carcinogenesis Studies of alpha-Methyldopa Sesquihydrate in Animal Models: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyldopa sesquihydrate*

Cat. No.: *B7802893*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the carcinogenesis studies of alpha-**methyldopa sesquihydrate** conducted in animal models. The primary focus of this document is the comprehensive two-year bioassay performed by the National Toxicology Program (NTP), which remains the most definitive investigation into the long-term carcinogenic potential of this compound. This guide summarizes the quantitative data, details the experimental methodologies, and visualizes the relevant biological pathways to offer a thorough resource for researchers and professionals in drug development and toxicology.

Executive Summary

Extensive carcinogenesis bioassays of alpha-**methyldopa sesquihydrate** have been conducted in rodent models to evaluate its potential cancer-causing effects. The most comprehensive of these was a series of studies by the U.S. National Toxicology Program (NTP). The findings from these studies concluded that there was no evidence of carcinogenic activity in male or female F344/N rats. In B6C3F1 mice, there was equivocal evidence of carcinogenic activity in males, based on a marginal increase in uncommon kidney tumors, and no evidence of carcinogenic activity in females.^{[1][2]} This guide will delve into the specifics of these findings and the methodologies used to obtain them.

Introduction to alpha-Methyldopa

Alpha-methyldopa is a centrally-acting antihypertensive agent.[3][4] Its therapeutic effect is primarily due to its metabolism to alpha-methylnorepinephrine in the central nervous system. This metabolite acts as an agonist at presynaptic alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow and a reduction in blood pressure.[3][4][5][6] Given its widespread and long-term use in the management of hypertension, a thorough assessment of its carcinogenic potential is of significant public health interest.

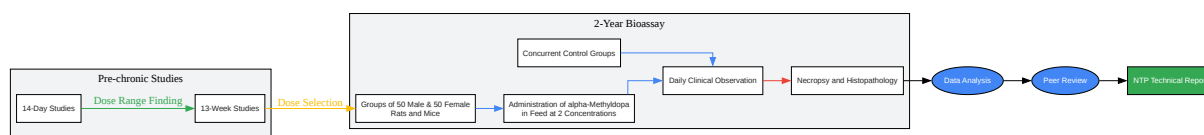
Core Carcinogenesis Bioassay: NTP Technical Report 348

The cornerstone of our understanding of alpha-methyldopa's carcinogenic potential comes from the NTP Technical Report 348, "Toxicology and Carcinogenesis Studies of alpha-Methyldopa Sesquihydrate (CAS No. 41372-08-1) in F344/N Rats and B6C3F1 Mice (Feed Studies)".[7][8]

Experimental Protocols

The NTP studies followed a standardized protocol for long-term carcinogenesis bioassays. The key elements of the experimental design are detailed below.

Experimental Workflow for NTP Carcinogenesis Bioassay



[Click to download full resolution via product page](#)

NTP Carcinogenesis Bioassay Workflow.

- Animal Models:
 - Rats: F344/N rats.
 - Mice: B6C3F1 mice.
 - Groups of 50 animals of each sex per dose group and control.
- Administration:
 - The route of administration was via feed, chosen to mimic the primary route of human exposure.
 - The studies were conducted for a duration of 104 weeks (2 years).[\[2\]](#)
- Dose Levels:
 - Dose levels for the 2-year studies were determined based on preceding 14-day and 13-week studies.
 - Rats: 0 (control), 3,100, and 6,300 ppm in the feed.
 - Mice: 0 (control), 6,300, and 12,500 ppm in the feed.[\[2\]](#)
- Observations and Examinations:
 - Animals were observed twice daily for clinical signs of toxicity.
 - Body weights and feed consumption were recorded weekly for the first 13 weeks and then monthly.
 - Complete necropsies were performed on all animals.
 - Comprehensive histopathological examinations were conducted on all control and high-dose animals, and on all animals with gross lesions.

Quantitative Data Summary

The following tables summarize the incidence of neoplasms in the 2-year studies.

Table 1: Survival and Body Weights of Rats in the 2-Year Feed Study

| Sex | Dose Group (ppm) | Survival Rate (%) | Mean Body Weight (g) at Week 104 |
|--------|------------------|-------------------|----------------------------------|
| Male | 0 (Control) | 56 | 400 |
| 3,100 | 52 | 380 | 290 |
| 6,300 | 54 | 365 | |
| Female | 0 (Control) | 70 | |
| 3,100 | 68 | 275 | 260 |
| 6,300 | 58 | 260 | |

Table 2: Incidence of Key Neoplasms in F344/N Rats

| Organ System | Neoplasm | Male Rats | Female Rats |
|----------------------|---------------------------|-----------------------|-----------------------|
| Control / Low / High | Control / Low / High | | |
| Adrenal Medulla | Pheochromocytoma (benign) | 10/50 / 8/50 / 7/50 | 4/50 / 3/50 / 2/50 |
| Pituitary Gland | Adenoma | 15/50 / 12/50 / 10/50 | 25/50 / 20/50 / 22/50 |
| Testes | Interstitial Cell Adenoma | 40/50 / 38/50 / 35/50 | N/A |

Statistical analysis of the tumor incidence data for rats showed no significant increase in any tumor type in the dosed groups compared to the control groups.

Table 3: Survival and Body Weights of Mice in the 2-Year Feed Study

| Sex | Dose Group (ppm) | Survival Rate (%) | Mean Body Weight (g) at Week 104 |
|--------|------------------|-------------------|----------------------------------|
| Male | 0 (Control) | 88 | 40 |
| 6,300 | 84 | 38 | 35 |
| 12,500 | 78 | 35 | |
| Female | 0 (Control) | 84 | |
| 6,300 | 80 | 33 | 35 |
| 12,500 | 76 | 31 | |

Table 4: Incidence of Key Neoplasms in B6C3F1 Mice

| Organ System | Neoplasm | Male Mice | Female Mice |
|----------------------|------------------------------|-----------------------|--------------------|
| Control / Low / High | Control / Low / High | | |
| Kidney | Tubular Cell Adenoma | 0/50 / 1/50 / 2/50 | 0/50 / 0/50 / 0/50 |
| Liver | Hepatocellular Adenoma | 10/50 / 12/50 / 11/50 | 3/50 / 2/50 / 4/50 |
| Lung | Alveolar/Bronchiolar Adenoma | 8/50 / 7/50 / 9/50 | 5/50 / 6/50 / 4/50 |

The observation of three male mice with uncommon tubular cell tumors in the kidney led to the conclusion of "equivocal evidence" of carcinogenic activity in this group.[\[1\]](#)[\[2\]](#)

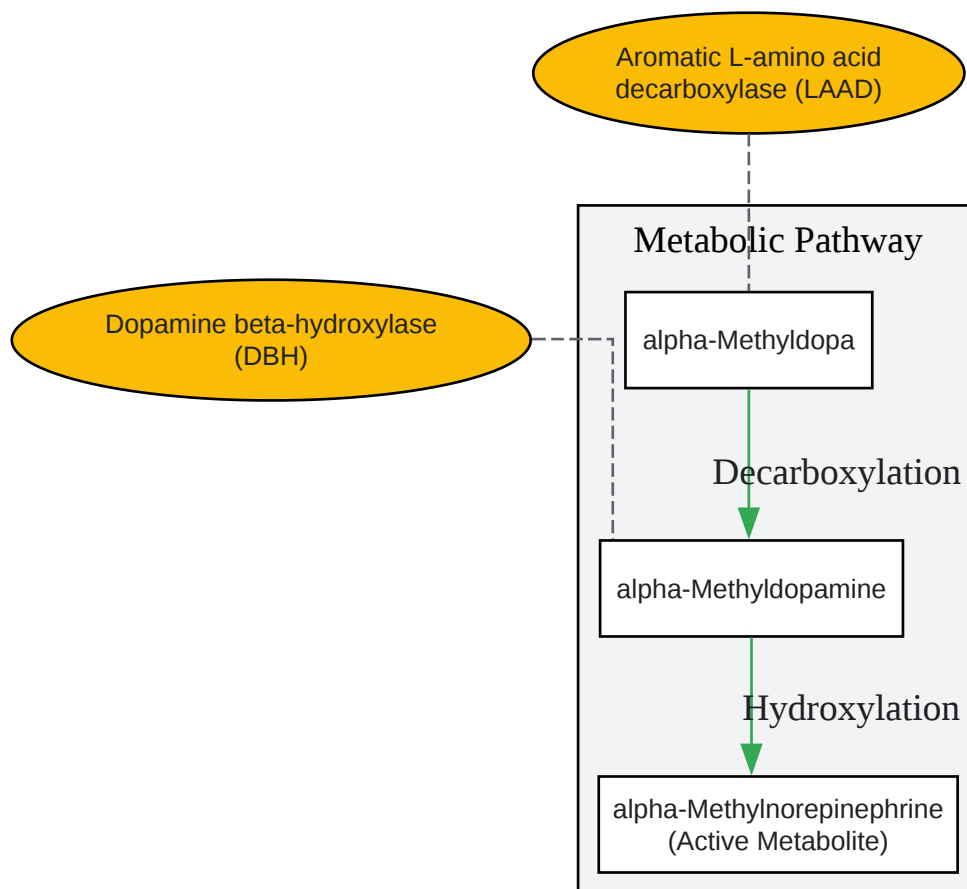
Metabolic and Signaling Pathways

Understanding the metabolic fate and mechanism of action of alpha-methyldopa is crucial for interpreting the toxicological findings.

Metabolic Pathway of alpha-Methyldopa

Alpha-methyldopa is a prodrug that undergoes metabolic activation to exert its therapeutic effect. The primary metabolic pathway involves its conversion to alpha-methylnorepinephrine.

Metabolic Conversion of alpha-Methyldopa



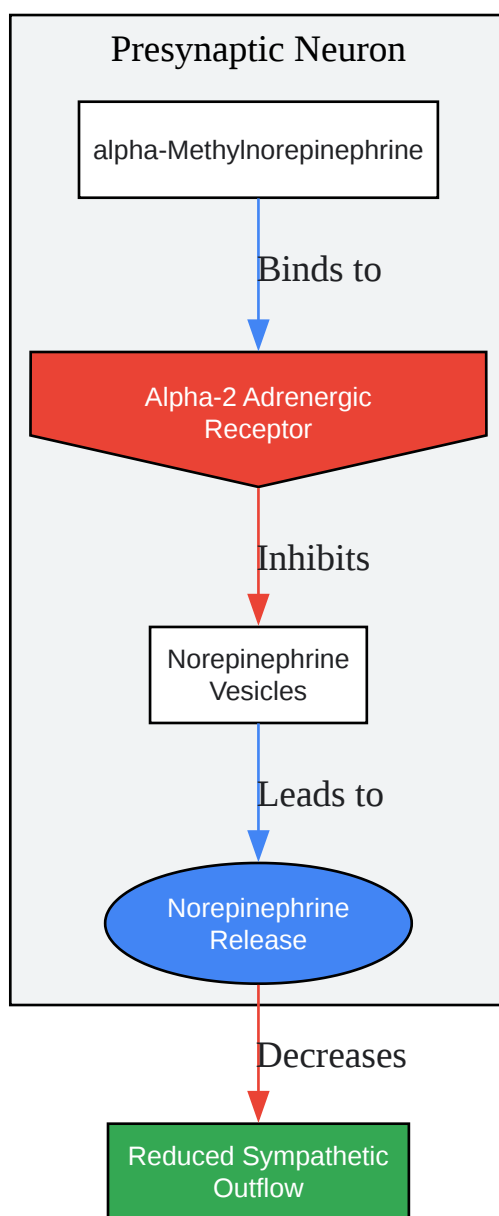
[Click to download full resolution via product page](#)

Metabolic activation of alpha-methyldopa.

Signaling Pathway: Mechanism of Action

The active metabolite, alpha-methylnorepinephrine, acts as a "false neurotransmitter." It stimulates central alpha-2 adrenergic receptors, which are inhibitory, leading to a reduction in sympathetic nerve impulses from the brain to the peripheral circulatory system.

Alpha-2 Adrenergic Receptor Signaling



[Click to download full resolution via product page](#)

Mechanism of action via alpha-2 adrenergic receptor agonism.

Discussion and Conclusions

The comprehensive 2-year bioassays in rats and mice provide the primary evidence regarding the carcinogenic potential of alpha-**methyldopa sesquihydrate**.

- In F344/N rats, there was no evidence of carcinogenic activity in either males or females at the doses tested. The observed incidences of common age-related tumors, such as pituitary

adenomas and testicular interstitial cell adenomas, were not increased by the administration of alpha-methyldopa.

- In B6C3F1 mice, the evidence for carcinogenicity was considered equivocal in males. This conclusion was based on the occurrence of a small number of rare renal tubular cell adenomas in the dosed groups. The biological significance of this finding is uncertain, as the incidence was low and did not show a clear dose-response relationship.
- In female B6C3F1 mice, there was no evidence of carcinogenic activity.

In conclusion, under the conditions of the NTP 2-year feed studies, alpha-**methyldopa sesquihydrate** did not demonstrate clear carcinogenic activity in rodent models. The equivocal finding in male mice warrants consideration but does not provide strong evidence of a carcinogenic hazard to humans, particularly given the lack of activity in female mice and in both sexes of rats. These findings, combined with the well-understood mechanism of action of the drug, suggest a low carcinogenic risk for humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Methyldopa sesquihydrate | C20H32N2O11 | CID 38852 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. Abstract for TR-348 [ntp.niehs.nih.gov]
3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
4. What is the mechanism of Methyldopa? [synapse.patsnap.com]
5. Methyldopa - Wikipedia [en.wikipedia.org]
6. biolife-publisher.it [biolife-publisher.it]
7. Full text of "NTP technical report on the toxicology and carcinogenesis studies of alpha-Methyldopa sesquihydrate (CAS no. 41372-08-1) in F344/N rats and B6C3F1 mice (feed studies)" [archive.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Carcinogenesis Studies of alpha-Methyldopa Sesquihydrate in Animal Models: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7802893#carcinogenesis-studies-of-alpha-methyldopa-sesquihydrate-in-animal-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com